1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
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Overview
Description
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with sulfonyl groups attached to bromothiophene and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation reactions to introduce the sulfonyl group. Similarly, furan is functionalized with a sulfonyl group. The final step involves the coupling of these intermediates with pyrrolidine under suitable conditions, such as the presence of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine: Similar structure but with a piperazine ring instead of pyrrolidine.
(5-Bromothiophen-2-yl)methylamine: Lacks the sulfonyl groups, making it less polar and potentially less reactive.
Uniqueness
1-((5-Bromothiophen-2-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is unique due to the presence of both bromothiophene and furan moieties, which can impart distinct electronic properties. The dual sulfonyl groups enhance its reactivity and potential for forming strong interactions in biological systems .
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO5S3/c14-12-3-4-13(21-12)23(18,19)15-6-5-11(8-15)22(16,17)9-10-2-1-7-20-10/h1-4,7,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOIXNQFCGXBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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